Cas no 2228775-71-9 (2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol)
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol
- 2228775-71-9
- EN300-1747597
-
- Inchi: 1S/C7H13N3O/c1-7(2,11)4-6-5-8-9-10(6)3/h5,11H,4H2,1-3H3
- InChI Key: NQPDYQRVGQURKB-UHFFFAOYSA-N
- SMILES: OC(C)(C)CC1=CN=NN1C
Computed Properties
- Exact Mass: 155.105862047g/mol
- Monoisotopic Mass: 155.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 50.9Ų
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747597-0.05g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1747597-0.1g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1747597-0.25g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1747597-0.5g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1747597-1.0g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1747597-2.5g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1747597-5.0g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1747597-10.0g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1747597-1g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1747597-5g |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol |
2228775-71-9 | 5g |
$3894.0 | 2023-09-20 |
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol
Introduction to 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol (CAS No. 2228775-71-9)
2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol, identified by its CAS number 2228775-71-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic alcohols that have garnered attention due to their potential biological activities and structural versatility. The molecular structure incorporates a methyl-substituted propyl chain linked to a 1-methyl-1H-1,2,3-triazole moiety, which is known for its stability and reactivity in various chemical transformations. Such structural features make it a valuable candidate for further exploration in drug discovery and synthetic chemistry.
The 1-methyl-1H-1,2,3-triazole ring is a prominent pharmacophore in modern medicinal chemistry, contributing to the binding affinity and selectivity of small molecules targeting various biological receptors. The presence of the methyl group at the 5-position of the triazole ring enhances its interaction with biological targets by modulating electronic properties and steric hindrance. This compound’s synthesis involves multi-step organic reactions, including condensation and cyclization processes, which highlight its synthetic accessibility and potential for structural modifications.
In recent years, there has been growing interest in derivatives of triazole-based compounds due to their demonstrated efficacy in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. For instance, studies have shown that certain triazole derivatives exhibit potent antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. The methyl-substituted propyl chain in this compound may further enhance its solubility and bioavailability, making it an attractive scaffold for drug development.
One of the most compelling aspects of 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol is its potential application in the design of novel therapeutics targeting neurological disorders. Preliminary research indicates that triazole-containing compounds can interact with neurotransmitter receptors such as serotonin and dopamine receptors, suggesting their utility in treating conditions like depression and neurodegeneration. The stability of the triazole ring under physiological conditions ensures that this compound remains intact during metabolic processes, increasing its pharmacological relevance.
The synthesis of this compound can be achieved through various methodologies, including nucleophilic substitution reactions followed by cyclization. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to optimize yield and purity. These synthetic approaches not only facilitate the production of 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol but also provide a platform for generating analogs with tailored biological activities.
Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries containing derivatives of this compound. Virtual screening techniques predict binding affinities and interactions with target proteins, expediting the identification of lead compounds for further optimization. Such computational methods are particularly valuable in modern drug discovery pipelines, where efficiency and cost-effectiveness are paramount.
The chemical properties of 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol, including its solubility profile and stability under various conditions, make it suitable for formulation into diverse pharmaceutical delivery systems. Lipid-based nanoparticles and polymeric micelles are being explored as potential carriers to enhance drug delivery efficiency. These systems can protect sensitive moieties within the molecule from degradation while targeting specific tissues or cells.
In conclusion,2-methyl-l-(l-methyl-lH-l,l,-triazol-l,-5-yI)-propa-n-Z-oI (CAS No. 2228775--71--9) represents a promising candidate for further pharmacological investigation. Its unique structural features combined with emerging research trends in medicinal chemistry position it as a valuable asset in the quest for novel therapeutic agents. Continued exploration into its biological activities and synthetic modifications will likely yield significant insights into its potential applications in human health.
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